molecular formula C16H24N4O6S2 B2501706 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097919-77-0

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2501706
CAS No.: 2097919-77-0
M. Wt: 432.51
InChI Key: PYQFHOOCJGCMFF-UHFFFAOYSA-N
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Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C16H24N4O6S2 and its molecular weight is 432.51. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Metabolic Pathways

One study focused on the oxidative metabolism of a novel antidepressant, identifying the roles of cytochrome P450 enzymes and other enzymes in the metabolism process. This research is crucial for understanding how drugs are processed in the body and can lead to the development of compounds with optimized pharmacokinetic profiles (Hvenegaard et al., 2012). Another study investigated sulfonamides incorporating various moieties as inhibitors of human carbonic anhydrase isozymes, highlighting their potential in designing new therapeutic agents (Alafeefy et al., 2015).

Antimicrobial Activities

Research into new spirodecenes containing triazole, piperidine, and sulfonamide moieties demonstrated significant antimicrobial activity against various microbial strains. This indicates the compound's potential use in developing new antimicrobials (Dalloul et al., 2017). Another study synthesized biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, showing activity against enzymes like lipoxygenase and acetylcholinesterase, suggesting applications in treating enzyme-related disorders (Khalid et al., 2013).

Synthetic Methodologies and Chemical Properties

Studies have also focused on the synthetic methodologies involving sulfonamide-derived compounds and their transition metal complexes, which were characterized and tested for their biological activities. Such research is fundamental for the development of compounds with potential medicinal applications (Chohan & Shad, 2011). Additionally, research into the synthesis of dimethyl sulfomycinamate provides insights into complex synthetic routes for creating bioactive molecules (Bagley et al., 2003).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential biological activity. Piperidine derivatives are an active area of research in organic chemistry and drug discovery .

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O6S2/c1-18(2)28(24,25)20-8-6-12(7-9-20)11-17-27(22,23)13-4-5-15-14(10-13)19(3)16(21)26-15/h4-5,10,12,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQFHOOCJGCMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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